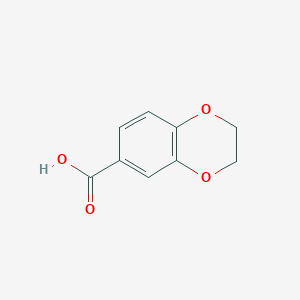

1,4-Benzodioxane-6-carboxylic Acid

Description

The exact mass of the compound 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Benzodioxane-6-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzodioxane-6-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZQJTGQFHIRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374511 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-54-0 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzodioxane-6-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of 1,4-Benzodioxane-6-carboxylic Acid

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,4-Benzodioxane-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Benzodioxane-6-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid bicyclic structure, composed of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, is a key scaffold in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antihypertensive properties.[2][3] This document provides a comprehensive overview of the physicochemical characteristics of 1,4-Benzodioxane-6-carboxylic acid, detailed experimental protocols for its synthesis and property determination, and a discussion of its relevance in biological pathways.

Physicochemical Characteristics

The key physicochemical properties of 1,4-Benzodioxane-6-carboxylic acid are summarized in the table below. These parameters are essential for understanding its behavior in chemical reactions and biological systems, guiding its use in drug design, formulation, and synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | [4] |

| CAS Number | 4442-54-0 | [5] |

| Molecular Formula | C₉H₈O₄ | [5][6] |

| Molecular Weight | 180.16 g/mol | [5][6] |

| Appearance | Pale brown or White to Off-White Crystalline Solid | [7] |

| Melting Point | 134-138 °C | [7] |

| Boiling Point | 339.781 °C at 760 mmHg | |

| Density | 1.377 g/cm³ | |

| pKa | 4.37 ± 0.20 (Predicted) | |

| Solubility | Slightly soluble in Acetone, DMSO, and Methanol (B129727). Generally, short-chain carboxylic acids are more soluble in water, with solubility decreasing as the carbon chain length increases.[8][9] Insoluble in water. | |

| Flash Point | 141.994 °C | |

| Vapor Pressure | 3.48E-05 mmHg at 25°C |

Experimental Protocols

Synthesis of 1,4-Benzodioxane-6-carboxylic Acid from Gallic Acid

A common synthetic route to produce 1,4-benzodioxane (B1196944) derivatives starts from the readily available and inexpensive gallic acid.[1][2] The following protocol is a representative multi-step synthesis.

Step 1: Fischer Esterification of Gallic Acid

-

Objective: To protect the carboxylic acid group of gallic acid as a methyl ester.

-

Procedure: Commercially available gallic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the resulting methyl 3,4,5-trihydroxybenzoate (B8703473) is purified.[1][10]

Step 2: Formation of the 1,4-Dioxane Ring

-

Objective: To form the characteristic dioxane ring.

-

Procedure: The product from Step 1, methyl 3,4,5-trihydroxybenzoate, is dissolved in acetone. An excess of 1,2-dibromoethane (B42909) and potassium carbonate (K₂CO₃) is added. The reaction mixture is refluxed for approximately 18 hours.[1] The potassium carbonate acts as a base to deprotonate the hydroxyl groups, which then react with 1,2-dibromoethane in a nucleophilic substitution to form the dioxane ring. The resulting product is a substituted 1,4-benzodioxane methyl ester.[1]

Step 3: Base-Induced Hydrolysis of the Ester

-

Objective: To deprotect the carboxylic acid group.

-

Procedure: The methyl ester from the previous step is dissolved in a mixture of methanol and a 2N sodium hydroxide (B78521) (NaOH) solution. The mixture is refluxed for about 8 hours.[2] The NaOH hydrolyzes the ester back to the carboxylic acid. After the reaction is complete, the mixture is concentrated under vacuum and then acidified with concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the final product, 1,4-Benzodioxane-6-carboxylic Acid, to precipitate as a white solid. The solid is then filtered, washed with water, and dried.[2]

References

- 1. scirp.org [scirp.org]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 4. 1,4-Benzodioxane-6-carboxylic Acid | C9H8O4 | CID 2758833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. 1,4-ベンゾジオキサン-6-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,4-Benzodioxane-6-carboxylic acid | 4442-54-0 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tsfx.edu.au [tsfx.edu.au]

- 10. researchgate.net [researchgate.net]

The 1,4-Benzodioxane Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane (B1196944) nucleus, a privileged heterocyclic scaffold, has cemented its status as a cornerstone in medicinal chemistry. Its versatile structure has been ingeniously incorporated into a multitude of biologically active molecules, leading to the development of numerous therapeutic agents. This technical guide delves into the multifaceted applications of the 1,4-benzodioxane scaffold, offering a comprehensive overview of its synthesis, biological activities, and therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

A Privileged Scaffold with Diverse Biological Activities

The 1,4-benzodioxane motif is a key structural component in a wide array of compounds demonstrating significant therapeutic potential.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This has led to the discovery of 1,4-benzodioxane derivatives with a broad spectrum of pharmacological activities, including:

-

Antihypertensive and Urological Agents: The most prominent application of the 1,4-benzodioxane scaffold is in the development of α1-adrenoceptor antagonists.[2][3][4] Doxazosin (B1670899), a well-known drug for the treatment of hypertension and benign prostatic hyperplasia (BPH), features this core structure.[2]

-

Central Nervous System (CNS) Agents: A significant number of 1,4-benzodioxane derivatives exhibit high affinity for serotonergic receptors, particularly the 5-HT1A subtype, making them promising candidates for the development of anxiolytics, antidepressants, and antipsychotics.[3]

-

Anticancer Agents: Emerging research has highlighted the potential of 1,4-benzodioxane-containing compounds as anticancer agents, with demonstrated activity against various cancer cell lines.[3]

-

Antimicrobial Agents: The scaffold has been incorporated into molecules with notable antibacterial and antifungal properties.[5]

-

Antioxidant and Anti-inflammatory Agents: Several derivatives have shown potent antioxidant and anti-inflammatory activities in preclinical studies.[5][6][7]

-

Antiviral Agents: While less explored, some studies suggest the potential for developing 1,4-benzodioxane-based antiviral compounds.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various 1,4-benzodioxane derivatives across different therapeutic areas.

Table 1: Adrenergic and Serotonergic Receptor Binding and Functional Activity

| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | pA2 | Reference |

| Doxazosin | α1-adrenoceptor | Binding | Human | - | 0.8 | - | [2] |

| WB-4101 | α1-adrenoceptor | Binding | Rat | - | 0.18 | 9.3 | [4] |

| Compound 9 (from Quaglia et al., 2002) | α1d-adrenoceptor | Binding | Human | - | 1.2 | - | [4] |

| (S)-2 (from Bonifazi et al., 2013) | 5-HT1A Receptor | Binding | Human | - | 0.23 | - | |

| (S)-2 (from Bonifazi et al., 2013) | α1a-adrenoceptor | Binding | Human | - | >1000 | - | |

| (S)-2 (from Bonifazi et al., 2013) | α1b-adrenoceptor | Binding | Human | - | 695 | - | |

| (S)-2 (from Bonifazi et al., 2013) | α1d-adrenoceptor | Binding | Human | - | 303 | - | |

| Compound 15 (from Quaglia et al., 2008) | 5-HT1A Receptor | Binding | Human | - | 0.8 | - | [3] |

Table 2: Anticancer and Cytotoxic Activity

| Compound | Cell Line | Activity | IC50 (µM) | GI50 (µM) | Reference |

| (R)-4 (from Bonifazi et al., 2013) | PC-3 (Prostate) | Cytotoxicity | - | 0.6 | [8] |

| Compound 13 (from Quaglia et al., 2008) | PC-3 (Prostate) | Cytotoxicity | - | 1.2 | [3] |

| Compound 7e (from a 2025 study) | MDA-MB-435 (Melanoma) | Growth Inhibition | - | 0.20 | [9] |

| Compound 7e (from a 2025 study) | M14 (Melanoma) | Growth Inhibition | - | 0.46 | [9] |

| Compound 7e (from a 2025 study) | SK-MEL-2 (Melanoma) | Growth Inhibition | - | 0.57 | [9] |

| Compound 7e (from a 2025 study) | UACC-62 (Melanoma) | Growth Inhibition | - | 0.27 | [9] |

Table 3: Antimicrobial Activity

| Compound | Organism | Activity | MIC (µg/mL) | Reference |

| 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine | S. aureus | Antibacterial | 12.5 | [5] |

| 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine | E. coli | Antibacterial | 25 | [5] |

| 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine | A. niger | Antifungal | 50 | [5] |

Table 4: Anti-inflammatory and Antioxidant Activity

| Compound | Assay | Activity | IC50 (µM) | Reference |

| Compound 17 (from a 2007 study) | Carrageenan-induced rat paw edema | Anti-inflammatory | > Ibuprofen (in vivo) | [7] |

| 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine | DPPH radical scavenging | Antioxidant | 35.2 | [6] |

| Compound 24b (from a 2023 study) | LTB4 antagonist activity | Anti-inflammatory | 0.288 | [10] |

| Compound 24c (from a 2023 study) | LTB4 antagonist activity | Anti-inflammatory | 0.439 | [10] |

| Compound 24e (from a 2023 study) | LTB4 antagonist activity | Anti-inflammatory | 0.477 | [10] |

Signaling Pathways and Mechanisms of Action

The biological effects of 1,4-benzodioxane derivatives are mediated through their interaction with specific cellular targets, most notably G-protein coupled receptors (GPCRs).

α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors, upon activation by endogenous catecholamines like norepinephrine (B1679862), couple to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various physiological responses, including smooth muscle contraction. 1,4-Benzodioxane-based antagonists, such as doxazosin, competitively block the binding of norepinephrine to these receptors, thereby inhibiting this signaling pathway and promoting vasodilation and smooth muscle relaxation.

Caption: α1-Adrenergic receptor signaling pathway and inhibition by doxazosin.

5-HT1A Receptor Signaling

5-HT1A receptors are coupled to inhibitory Gi/o proteins. Activation of these receptors by serotonin (B10506) leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Additionally, the βγ subunit of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. 1,4-Benzodioxane-based agonists of the 5-HT1A receptor potentiate these effects, which is the basis for their potential therapeutic use in anxiety and depression.

Caption: 5-HT1A receptor signaling pathway and activation by a 1,4-benzodioxane agonist.

Pharmacokinetics of 1,4-Benzodioxane Derivatives: The Case of Doxazosin

The pharmacokinetic profile of a drug is a critical determinant of its clinical utility. Doxazosin serves as a well-characterized example of the pharmacokinetic properties of a 1,4-benzodioxane-containing drug.

Table 5: Pharmacokinetic Parameters of Doxazosin

| Parameter | Value | Reference |

| Bioavailability | ~65% | [11] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours (immediate release) | [12] |

| Elimination Half-life (t1/2) | ~22 hours | [11] |

| Protein Binding | ~98% | |

| Volume of Distribution (Vd) | 1.0 - 1.9 L/kg | [11] |

| Clearance | 1.0 - 2.0 mL/min/kg | |

| Primary Route of Elimination | Feces (~63%) | |

| Major Metabolites | O-demethylated and C-hydroxylated metabolites | [11] |

Doxazosin is extensively metabolized in the liver, with only a small fraction of the administered dose excreted unchanged.[11] Its long elimination half-life allows for once-daily dosing, which is advantageous for patient compliance.[12] The high protein binding indicates that a large proportion of the drug is bound to plasma proteins, with only the unbound fraction being pharmacologically active.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative methodologies for the synthesis and biological evaluation of 1,4-benzodioxane derivatives.

General Synthetic Procedure for 1,4-Benzodioxane-2-carbonyl Derivatives

A common route to synthesize 1,4-benzodioxane derivatives involves the reaction of a catechol with a suitable three-carbon synthon, followed by functional group manipulations. The synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, for example, can be achieved as follows:

-

Synthesis of 1,4-Benzodioxan-2-carboxylic acid: Catechol is reacted with methyl 2,3-dibromopropionate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield methyl 1,4-benzodioxan-2-carboxylate. Subsequent hydrolysis of the ester with a base (e.g., sodium hydroxide) affords 1,4-benzodioxan-2-carboxylic acid.[5]

-

Formation of the Acid Chloride: The carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride.[5]

-

Amide Coupling: The acid chloride is reacted with a desired amine (e.g., piperazine) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield the final amide product.[5] The product is then purified by chromatography or recrystallization and characterized by spectroscopic methods (NMR, IR, MS).

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This assay is used to determine the binding affinity of a test compound for a specific receptor subtype.

-

Membrane Preparation: Cell membranes expressing the human cloned α1a-, α1b-, or α1d-adrenoceptor are prepared from cultured cells (e.g., CHO cells).

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the test compound in a suitable buffer.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental and Logical Workflows

The discovery and development of new drugs based on the 1,4-benzodioxane scaffold typically follow a structured workflow, from initial synthesis to biological characterization.

Caption: A generalized workflow for the synthesis of 1,4-benzodioxane derivatives.

Caption: A typical workflow for the biological screening of 1,4-benzodioxane derivatives.

Conclusion

The 1,4-benzodioxane scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural rigidity and synthetic tractability have enabled the development of a diverse range of compounds with significant therapeutic potential. From established drugs like doxazosin to novel candidates in various stages of discovery, the 1,4-benzodioxane core remains a privileged structure for interacting with key biological targets. Future research in this area will likely focus on exploring new substitution patterns, developing more selective ligands, and investigating novel therapeutic applications for this versatile scaffold. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for the next generation of 1,4-benzodioxane-based medicines.

References

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Accelerating GPCR Drug Discovery With Conformation-Stabilizing VHHs [frontiersin.org]

- 9. New and promising type of leukotriene B4 (LTB4) antagonists based on the 1,4-benzodioxine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]

- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The 1,4-Benzodioxane Core: A Scaffolding for Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane (B1196944) moiety, a heterocyclic scaffold composed of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility and ability to engage in various non-covalent interactions have made it a versatile template for the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the significant biological activities associated with the 1,4-benzodioxane core, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity

Derivatives of 1,4-benzodioxane have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanisms of action are varied and include inhibition of critical cellular enzymes and induction of apoptosis.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of various 1,4-benzodioxane derivatives, presenting key quantitative metrics such as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition).

Table 1: Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivatives

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| 7e | MDA-MB-435 (Melanoma) | 0.20 | [1] |

| 7e | M14 (Melanoma) | 0.46 | [1] |

| 7e | SK-MEL-2 (Melanoma) | 0.57 | [1] |

| 7e | UACC-62 (Melanoma) | 0.27 | [1] |

| 7e | Average (56 cell lines) | 6.92 | [1] |

Table 2: Anticancer Activity of 1,4-Benzodioxane-Imidazolium Salts

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 25 | K562 (Leukemia) | 1.06 | [2][3] |

| 25 | SMMC-7721 (Hepatocellular Carcinoma) | 1.25 | [2][3] |

| 25 | A-549 (Lung Cancer) | 8.31 | [2][3] |

Table 3: Telomerase Inhibitory Activity of 1,3,4-Oxadiazole (B1194373) Derivatives Containing 1,4-Benzodioxan Moiety

| Compound | IC50 (µM) | Reference |

| 6k | 1.27 ± 0.05 |

Key Experimental Protocols: Anticancer Assays

mTOR Kinase Inhibition Assay

This assay is crucial for evaluating compounds that target the mTOR signaling pathway, a key regulator of cell growth and proliferation.

-

Objective: To determine the in vitro inhibitory activity of a test compound against mTOR kinase.

-

Materials:

-

Active mTOR enzyme

-

Inactive S6K protein (substrate)

-

Kinase buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, 5 mmol/L MnCl2)

-

ATP (100 µmol/L)

-

Test compound at various concentrations

-

SDS-PAGE and Western blotting reagents

-

Antibodies for phosphorylated and total S6K

-

-

Procedure:

-

Prepare reaction mixtures containing active mTOR (250 ng) and the test compound in kinase buffer.

-

Initiate the kinase reaction by adding inactive S6K protein (1 µg) and ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Perform Western blotting using antibodies against phosphorylated S6K (as a measure of mTOR activity) and total S6K (as a loading control).

-

Quantify the band intensities to determine the extent of inhibition.[4]

-

Telomerase Repeat Amplification Protocol (TRAP)-PCR-ELISA Assay

This highly sensitive assay is used to measure telomerase activity, an enzyme often upregulated in cancer cells.

-

Objective: To quantify the inhibitory effect of a test compound on telomerase activity.

-

Materials:

-

Cell lysate from a telomerase-positive cell line (e.g., HeLa)

-

TRAP reaction buffer

-

TS primer (telomerase substrate)

-

dNTPs

-

Taq polymerase

-

PCR primers for amplification

-

ELISA plate coated with a capture probe

-

Detection antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

-

Procedure:

-

Prepare cell extracts from cells treated with the test compound or a vehicle control.

-

Perform the telomerase extension reaction by incubating the cell extract with the TS primer and dNTPs.

-

Amplify the telomerase extension products via PCR.[5]

-

Capture the biotinylated PCR products on a streptavidin-coated ELISA plate.

-

Detect the captured products using a digoxigenin-labeled probe and an anti-digoxigenin-peroxidase antibody.

-

Add a colorimetric substrate and measure the absorbance to quantify telomerase activity.

-

Caption: Simplified mTOR signaling pathway and the inhibitory action of a 1,4-benzodioxane derivative.

Antimicrobial Activity

The 1,4-benzodioxane scaffold has been incorporated into various molecular frameworks to develop potent antimicrobial agents against a spectrum of bacteria and fungi.

Quantitative Antimicrobial Data

Table 4: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives Containing 1,4-Benzodioxane Moiety

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | A. niger (MIC, µg/mL) | A. flavus (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 3a-p (range) | - | - | - | - | - | - | [6] |

| Norfloxacin | - | - | - | - | - | - | [6] |

| Chloramphenicol | - | - | - | - | - | - | [6] |

| Fluconazole | - | - | - | - | - | - | [6] |

Note: Specific MIC values for individual compounds (3a-p) were presented in the source but are summarized here as a range for brevity. The reference compounds are included for comparison.

Key Experimental Protocol: Antimicrobial Susceptibility Testing

Twofold Serial Dilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism adjusted to a standard density (e.g., 0.5 McFarland standard)

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform a series of twofold dilutions of the compound in the growth medium across the wells of a microtiter plate.[7][8]

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed.[9]

-

References

- 1. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Measuring telomerase activity using TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Appendix 4. Two-fold serial dilutions [fao.org]

- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Benzodioxane-6-carboxylic Acid from Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,4-benzodioxane-6-carboxylic acid and its derivatives starting from the readily available and inexpensive gallic acid. The 1,4-benzodioxane (B1196944) scaffold is a significant pharmacophore found in various biologically active compounds, including drugs for hypertension and benign prostatic hyperplasia, as well as molecules with anti-inflammatory and anticancer properties.[1][2] The protocols detailed herein are based on a six-step synthesis reported in the literature, offering a practical approach for producing these valuable compounds for further research and drug development.[1][2][3]

Applications in Drug Development

1,4-Benzodioxane derivatives are of particular interest in oncology. Some of these compounds have been identified as potential agents for treating metastatic castration-resistant prostate cancer.[2] Their mechanism of action is linked to the antagonism of α1-adrenoceptors, which are G-protein-coupled receptors.[4][5] Antagonism of these receptors in prostate cancer cells has been shown to induce apoptosis and suppress tumor growth, making these synthesized compounds valuable leads for novel anticancer therapies.[4][5][6][7] The following signaling pathway diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of 1,4-benzodioxane derivatives as α1-adrenoceptor antagonists.

Experimental Protocols and Data

The synthesis of 1,4-benzodioxane-6-carboxylic acid derivatives from gallic acid is a multi-step process. The overall workflow is depicted below.

References

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. scirp.org [scirp.org]

- 4. Impact of α-adrenoceptor antagonists on prostate cancer development, progression and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alpha1-adrenoceptor antagonists radiosensitize prostate cancer cells via apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha1-adrenoceptor antagonists: Significance and symbolism [wisdomlib.org]

detailed protocol for 1,4-Benzodioxane-6-carboxylic Acid synthesis

Application Note: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid

This document provides a detailed protocol for the chemical synthesis of 1,4-Benzodioxane-6-carboxylic Acid, a valuable building block in pharmaceutical and chemical research. The described method is a two-step process commencing with the commercially available 3,4-dihydroxybenzaldehyde (B13553).

Introduction

1,4-Benzodioxane-6-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules, including compounds with anti-inflammatory properties. The 1,4-benzodioxane (B1196944) scaffold is present in numerous natural products and synthetic compounds of medicinal importance.[1] This protocol outlines a reliable and reproducible method for the preparation of 1,4-Benzodioxane-6-carboxylic Acid, suitable for laboratory-scale synthesis. The synthesis involves an initial ring-closing reaction to form the benzodioxane ring, followed by an oxidation step to yield the final carboxylic acid.[2]

Reaction Scheme

The overall two-step synthesis is depicted in the following scheme:

-

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde from 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane.

-

Step 2: Oxidation of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde to 1,4-Benzodioxane-6-carboxylic Acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.

| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield |

| 1 | 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane | Sodium hydroxide (B78521), Tetrabutylammonium (B224687) bromide | Water | 5 hours | Reflux | ~45% |

| 2 | 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, Potassium permanganate (B83412) | Potassium hydroxide (for workup), Hydrochloric acid (for workup) | Water | 1 hour | 70-80°C to Reflux | ~60% |

Experimental Protocols

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

This procedure details the ring-closing reaction to form the intermediate aldehyde.[2]

Materials:

-

3,4-dihydroxybenzaldehyde (55.2 g)

-

1,2-dibromoethane (350 g)

-

Sodium hydroxide (90 g)

-

Tetrabutylammonium bromide (5 g)

-

Deionized water (420 mL)

-

Dichloromethane

Equipment:

-

2L three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium hydroxide by dissolving 90 g of NaOH in 420 mL of water.

-

To a 2L three-necked flask, add 55.2 g of 3,4-dihydroxybenzaldehyde and the prepared sodium hydroxide solution.

-

With stirring, add 5 g of tetrabutylammonium bromide.

-

From a dropping funnel, add 350 g of 1,2-dibromoethane.

-

Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, which will result in phase separation.

-

Separate the organic layer. Extract the aqueous layer once with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.

-

Concentrate the organic phase under reduced pressure.

-

Recrystallize the crude product to obtain approximately 25 g of off-white powdered 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

Step 2: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid

This procedure describes the oxidation of the intermediate aldehyde to the final carboxylic acid product.[2]

Materials:

-

2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde (25 g)

-

Potassium permanganate (18 g)

-

10% Potassium hydroxide aqueous solution

-

Concentrated hydrochloric acid

-

Deionized water (500 mL + 500 mL)

Equipment:

-

1L round-bottom flask

-

Heating mantle with magnetic stirrer

-

Dropping funnel

-

Buchner funnel and flask

-

pH paper or meter

Procedure:

-

In a 1L flask, suspend 25 g of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde in 500 mL of water and heat to 70-80°C.

-

Separately, prepare a solution of 18 g of potassium permanganate in 500 mL of water.

-

Slowly add the potassium permanganate solution dropwise to the heated aldehyde suspension.

-

After the addition is complete, heat the mixture to reflux for 1 hour. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter.

-

Make the filtrate alkaline by adding a 10% potassium hydroxide solution.

-

Wash the filter cake with water until the washings are neutral.

-

Combine the filtrate and washings, and acidify with concentrated hydrochloric acid, which will cause a white solid to precipitate.

-

Filter the white precipitate, wash with water, and dry to obtain approximately 15 g of 1,4-Benzodioxane-6-carboxylic Acid.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 1,4-Benzodioxane-6-carboxylic Acid.

Caption: Workflow for the synthesis of 1,4-Benzodioxane-6-carboxylic Acid.

References

Application Note and Detailed Protocol for the Synthesis of 1,4-Benzodioxane-6-carbonyl chloride

This document provides detailed procedures for the preparation of 1,4-Benzodioxane-6-carbonyl chloride from its corresponding carboxylic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The following sections outline two common and effective methods for this conversion, utilizing either thionyl chloride or oxalyl chloride as the chlorinating agent.

Introduction

1,4-Benzodioxane-6-carbonyl chloride is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The conversion of 1,4-Benzodioxane-6-carboxylic acid to its acyl chloride derivative activates the carboxyl group, facilitating subsequent reactions such as amidation and esterification. The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction, the sensitivity of the substrate to heat, and the desired purity of the final product. Oxalyl chloride is often preferred for smaller-scale reactions due to milder conditions and easier removal of byproducts, while thionyl chloride is a cost-effective option for larger-scale syntheses.

Materials and Methods

Reagents and Solvents:

-

1,4-Benzodioxane-6-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Oxalyl chloride ((COCl)₂)

-

Benzene (B151609) (or an alternative anhydrous solvent like toluene (B28343) or dichloromethane)

-

Dichloromethane (B109758) (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

-

Schlenk line or similar inert atmosphere setup

-

Syringes and needles

Experimental Protocols

Two primary methods for the synthesis of 1,4-Benzodioxane-6-carbonyl chloride are detailed below.

Method A: Using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acyl chlorides using thionyl chloride.[1][2][3][4][5]

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-Benzodioxane-6-carboxylic acid (1 equivalent).

-

Under a fume hood, add benzene (or a suitable anhydrous solvent) to the flask.

-

Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the toxic and corrosive vapors.

-

The resulting crude 1,4-Benzodioxane-6-carbonyl chloride is typically used in the next step without further purification.

Method B: Using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and is based on established protocols for acyl chloride formation.[5][6][7][8][9]

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,4-Benzodioxane-6-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add oxalyl chloride (1.2-2 equivalents) to the suspension.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops) to the reaction mixture. The formation of the Vilsmeier reagent from oxalyl chloride and DMF initiates the reaction.[10]

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by the evolution of gas (CO, CO₂, and HCl).

-

Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure using a rotary evaporator to yield the crude 1,4-Benzodioxane-6-carbonyl chloride.

-

The crude product can be used directly for subsequent transformations.

Data Presentation

The following table summarizes the key quantitative parameters for the two described protocols.

| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride |

| Starting Material | 1,4-Benzodioxane-6-carboxylic acid | 1,4-Benzodioxane-6-carboxylic acid |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Solvent | Benzene, Toluene, or DCM | Anhydrous Dichloromethane (DCM) |

| Catalyst | None (Pyridine can be used to accelerate)[2] | N,N-Dimethylformamide (DMF) |

| Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours | 1 - 2 hours |

| Work-up | Evaporation under reduced pressure | Evaporation under reduced pressure |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1,4-Benzodioxane-6-carbonyl chloride.

Reaction Mechanism Overview

Caption: Generalized mechanism for the conversion of a carboxylic acid to an acyl chloride.

References

- 1. prepchem.com [prepchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 9. Oxalyl Chloride [commonorganicchemistry.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols: Synthesis and Evaluation of 1,4-Benzodioxane-6-carboxylic Acid Amide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological applications of 1,4-Benzodioxane-6-carboxylic Acid amide derivatives. The protocols outlined below are based on established methodologies for the chemical synthesis and preliminary biological evaluation of this promising class of compounds.

Introduction

The 1,4-benzodioxane (B1196944) scaffold is a privileged structural motif found in numerous biologically active compounds and clinically approved drugs. Derivatives of 1,4-benzodioxane have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The introduction of a carboxylic acid amide functionality at the 6-position of the benzodioxane ring system offers a versatile handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for drug discovery and development programs.[4]

This document details a robust synthetic route to a library of 1,4-Benzodioxane-6-carboxylic acid amide derivatives starting from the readily available and inexpensive gallic acid.[2][4] Furthermore, it provides protocols for the in vitro evaluation of their potential anticancer activity, with a focus on prostate cancer cell lines, a context in which related compounds have shown promise.[4][5][6] The p38 MAPK signaling pathway, a key regulator of cellular stress and inflammation, is often implicated in cancer progression and is a potential target for this class of compounds.[1][2][7]

Synthesis of 1,4-Benzodioxane-6-carboxylic Acid Amide Derivatives

A multi-step synthesis commencing from gallic acid can be employed to generate a diverse library of 1,4-Benzodioxane-6-carboxylic acid amide derivatives.[2][4][7] The general synthetic scheme is outlined below.

Experimental Workflow: Synthesis

Caption: General synthetic workflow for 1,4-Benzodioxane-6-carboxylic acid amide derivatives.

Detailed Protocols

Protocol 1: Synthesis of Methyl 8-(2-(pentylthio)ethoxy)-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxylate

This protocol describes the synthesis of a key intermediate ester.

-

Esterification of Gallic Acid: To a solution of gallic acid in methanol (B129727), add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4,5-trihydroxybenzoate.[4]

-

Formation of the Benzodioxane Ring: Dissolve methyl 3,4,5-trihydroxybenzoate in acetone, and add potassium carbonate and an excess of 1,2-dibromoethane. Reflux the mixture for 24-48 hours. After cooling, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxylate.[2][4]

-

Thiolation: To a solution of the bromoethoxy intermediate in acetone, add potassium carbonate and pentanethiol. Stir the reaction mixture at room temperature for 12-24 hours. Filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to yield methyl 8-(2-(pentylthio)ethoxy)-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxylate.[4]

Protocol 2: Synthesis of 8-(2-(pentylthio)ethoxy)-N-substituted-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxamides

This protocol details the final amide coupling step.

-

Ester Hydrolysis: Dissolve the methyl ester intermediate in a mixture of methanol and aqueous sodium hydroxide (B78521) solution. Reflux the mixture for 2-4 hours. After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to obtain 8-(2-(pentylthio)ethoxy)-2,3-dihydrobenzo[b][4][7]dioxine-6-carboxylic acid.[4]

-

Acid Chloride Formation: To a solution of the carboxylic acid in anhydrous dichloromethane (B109758), add a catalytic amount of dimethylformamide. Cool the solution to 0 °C and add oxalyl chloride dropwise. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.[4][8]

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C. Add the desired primary or secondary amine followed by triethylamine. Allow the reaction to warm to room temperature and stir for 12-24 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to afford the final 1,4-Benzodioxane-6-carboxylic acid amide derivative.[4][8]

Table 1: Representative 1,4-Benzodioxane-6-carboxylic Acid Amide Derivatives Synthesized [4]

| Compound ID | R¹ | R² |

| 1a | H | Phenyl |

| 1b | H | 4-Fluorophenyl |

| 1c | H | 4-Chlorophenyl |

| 1d | H | 4-Methoxyphenyl |

| 1e | H | Cyclohexyl |

| 1f | Ethyl | Ethyl |

Biological Evaluation: Anticancer Activity

The synthesized 1,4-Benzodioxane-6-carboxylic acid amide derivatives can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Given the potential application in prostate cancer, androgen-dependent (LNCaP) and androgen-independent (PC-3, DU-145) prostate cancer cell lines are appropriate models.[5][6][9]

Experimental Workflow: In Vitro Anticancer Evaluation

Caption: Workflow for in vitro evaluation of anticancer activity.

Detailed Protocols

Protocol 3: MTT Cell Viability Assay

This assay determines the concentration of the test compounds that inhibits 50% of cell growth (IC₅₀).

-

Cell Seeding: Seed prostate cancer cells (e.g., PC-3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized amide derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.

Table 2: Illustrative Anticancer Activity of Structurally Related Benzamide (B126) Derivatives against Human Prostate Cancer Cell Lines

Note: The following data is for illustrative purposes and represents the activity of structurally related benzamide compounds against prostate cancer cell lines. The activity of the newly synthesized derivatives should be determined experimentally.

| Compound | PC-3 IC₅₀ (µM) | DU-145 IC₅₀ (µM) |

| Reference Compound A | 2.5 | 6.5 |

| Reference Compound B | 5.8 | 10.2 |

Protocol 4: Cell Cycle Analysis

This protocol determines the effect of the compounds on cell cycle progression.

-

Cell Treatment: Treat prostate cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathway: p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[2][4] Dysregulation of this pathway is implicated in the progression of various cancers, including prostate cancer, where it can promote survival, invasion, and therapy resistance.[1][7] Therefore, inhibition of the p38 MAPK pathway presents a rational therapeutic strategy.

p38 MAPK Signaling Pathway Diagram

Caption: The p38 MAPK signaling pathway and potential inhibition by 1,4-benzodioxane derivatives.

The synthesized 1,4-Benzodioxane-6-carboxylic acid amide derivatives may exert their anticancer effects by inhibiting the p38 MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells. Further investigation, such as Western blot analysis of key phosphorylated proteins in the pathway (e.g., phospho-p38, phospho-ATF2), would be required to validate this mechanism of action.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. MAP Kinases and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide on androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical manipulations on the 1,4-dioxane ring of 5-HT1A receptor agonists lead to antagonists endowed with antitumor activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,4-Benzodioxane-6-carboxylic Acid as a Versatile Building Block in Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Benzodioxane (B1196944) is a significant heterocyclic scaffold found in a variety of biologically active natural products and synthetic compounds.[1][2][3] Its derivatives have demonstrated a wide range of pharmacological activities, including hepatoprotective, antioxidant, cytotoxic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Notably, the 1,4-benzodioxane moiety is a core component of established drugs such as Doxazosin, used for treating hypertension and benign prostatic hyperplasia, and Eliglustat, a treatment for Gaucher's disease.[1][2][3][4]

1,4-Benzodioxane-6-carboxylic acid (also known as 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid) is a particularly valuable building block in medicinal chemistry.[5] The carboxylic acid functional group at the 6-position provides a convenient handle for further molecular elaboration, allowing for the synthesis of diverse libraries of compounds with potential therapeutic applications.[1][2] This document provides detailed application notes and experimental protocols for utilizing 1,4-Benzodioxane-6-carboxylic Acid in the synthesis of amide and hydrazone derivatives.

Physicochemical Properties of 1,4-Benzodioxane-6-carboxylic Acid

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Appearance | White to off-white or pale brown crystalline solid |

| Melting Point | 134-138 °C |

| CAS Number | 4442-54-0 |

(Data sourced from LookChem and other chemical suppliers)[5]

Application I: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid Amide Analogs

A prominent application of 1,4-Benzodioxane-6-carboxylic Acid is in the synthesis of amide derivatives. These amides have been investigated for their potential as anticancer agents. The general workflow involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with various primary or secondary amines.

Experimental Workflow: From Carboxylic Acid to Amide

Caption: General workflow for the synthesis of 1,4-benzodioxane-6-carboxylic acid amides.

Detailed Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-carbonyl chloride[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,4-Benzodioxane-6-carboxylic acid (0.5 g) in benzene (B151609) (20 ml).

-

Addition of Thionyl Chloride: Add thionyl chloride (5 ml) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for one hour.

-

Work-up: After cooling, evaporate the reaction mixture to dryness under reduced pressure.

-

Azeotropic Removal of Excess Reagent: Add benzene (50 ml) to the residue and distill off the solvent under reduced pressure to remove any remaining thionyl chloride. The resulting 1,4-Benzodioxane-6-carbonyl chloride can be used in the next step without further purification.

Detailed Experimental Protocol: General Procedure for Amide Synthesis[1]

-

Amine Solution: In a separate flask, dissolve the desired primary or secondary amine and an appropriate base (e.g., triethylamine) in a suitable solvent like N,N-dimethylacetamide.

-

Addition of Acid Chloride: Add the freshly prepared 1,4-Benzodioxane-6-carbonyl chloride, dissolved in a suitable solvent (e.g., benzene or CH₂Cl₂), dropwise to the stirred amine solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to several hours) until the reaction is complete (monitored by TLC).

-

Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the desired 1,4-Benzodioxane-6-carboxylic acid amide derivative.

Characterization Data for Representative Amide Analogs[1]

The synthesized amide analogs can be characterized using various spectroscopic techniques.

| Technique | General Observations |

| FTIR (cm⁻¹) | Amide C=O stretching: 1626-1676; N-H stretching (for primary and secondary amides): 3275-3346 |

| ¹H-NMR (ppm) | Methylene protons of the dioxanering (O-CH₂-CH₂-O): multiplet at ~4.25-4.30 |

| ¹³C-NMR (ppm) | sp³ carbons of the dioxane ring: ~64 |

| ESI-MS | Observation of [M+H]⁺ peak corresponding to the calculated exact mass |

Application II: Synthesis of Benzodioxane Carboxylic Acid-Based Hydrazones

Another important synthetic application of 1,4-Benzodioxane-6-carboxylic Acid is the preparation of hydrazone derivatives. Hydrazones are a class of organic compounds with a wide range of pharmacological activities. The synthesis involves a multi-step process starting with the esterification of the carboxylic acid, followed by hydrazinolysis, and finally condensation with various aldehydes.[4]

Experimental Workflow: From Carboxylic Acid to Hydrazone

Caption: Multi-step synthesis of benzodioxane carboxylic acid-based hydrazones.

Detailed Experimental Protocol: Synthesis of Methyl 1,4-Benzodioxane-6-carboxylate[4]

-

Reaction Setup: Dissolve 1,4-Benzodioxane-6-carboxylic acid in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate. Purify the crude ester by column chromatography or recrystallization.

Detailed Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-carbohydrazide[4]

-

Reaction Setup: Dissolve the methyl 1,4-Benzodioxane-6-carboxylate in a suitable solvent like ethanol.

-

Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture, and the product will often precipitate. Filter the solid, wash with cold solvent, and dry to obtain the hydrazide.

Detailed Experimental Protocol: General Procedure for Hydrazone Synthesis[4]

-

Reaction Setup: Dissolve the 1,4-Benzodioxane-6-carbohydrazide in a suitable solvent (e.g., ethanol).

-

Aldehyde Addition: Add an equimolar amount of the desired aryl aldehyde. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates out of the solution upon formation.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with a suitable solvent, and dry. If necessary, the product can be further purified by recrystallization.

Summary of Yields for Synthesized Hydrazone Derivatives[4]

The yields for the final condensation step to form the hydrazone derivatives are generally good.

| Aldehyde Reactant | Product | Yield (%) |

| Salicylaldehyde | Compound 4 | Good |

| 4-Hydroxybenzaldehyde | Compound 5 | Good |

| Vanillin | Compound 6 | Good |

| 4-Nitrobenzaldehyde | Compound 7 | Good |

(Note: "Good" yields are reported in the source literature, specific percentages were not provided in the abstract.)

Biological Relevance and Signaling Pathways

Derivatives of 1,4-benzodioxane have been shown to interact with various biological targets. For instance, certain 1,4-benzodioxane bisamides act as inhibitors of the Heat Shock Factor 1 (HSF1) pathway, which is implicated in cancer cell survival.[1][2] Other derivatives have been identified as potent inhibitors of the p38α MAPK pathway, which plays a crucial role in inflammatory responses and cancer.[1]

Illustrative Signaling Pathway Inhibition

Caption: Inhibition of the HSF1 signaling pathway by 1,4-benzodioxane derivatives.

1,4-Benzodioxane-6-carboxylic acid is a highly valuable and versatile building block for the synthesis of a wide array of derivatives with significant potential in drug discovery and development. The straightforward methodologies for converting the carboxylic acid group into amides and hydrazones, coupled with the inherent biological relevance of the 1,4-benzodioxane scaffold, make it an attractive starting material for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of this compound and to develop novel therapeutic agents.

References

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 5. 1,4-Benzodioxane-6-carboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

Applications of 1,4-Benzodioxane-6-carboxylic Acid in Anti-inflammatory Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxane (B1196944) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Within this class of compounds, derivatives of 1,4-Benzodioxane-6-carboxylic Acid have emerged as promising candidates for the development of novel anti-inflammatory agents. Structure-activity relationship studies have consistently highlighted the importance of the substituent position on the benzodioxane ring, with the carboxylic acid moiety at the 6-position demonstrating optimal anti-inflammatory potential.[1] These compounds are believed to exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. Furthermore, the broader class of 1,4-benzodioxane derivatives has been implicated in the modulation of key inflammatory signaling pathways, including the p38 MAPK and HSF1 pathways.[1]

This document provides detailed application notes on the anti-inflammatory properties of 1,4-Benzodioxane-6-carboxylic Acid derivatives, supported by quantitative data and comprehensive experimental protocols for their evaluation.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory efficacy of 1,4-Benzodioxane-6-carboxylic Acid derivatives has been demonstrated in various preclinical models. A key example is the carrageenan-induced paw edema assay, a standard model for acute inflammation.

Table 1: In Vivo Anti-inflammatory Activity of 2-(2,3-dihydro-1,4-benzodioxin-6-yl) acetic acid (Compound 1) and its Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |

| Compound 1 | 50 | 3 | 45 | Ibuprofen |

| 50 | 5 | 52 | ||

| (S)-2 | 50 | 3 | 55 | Ibuprofen |

| 50 | 5 | 68 | ||

| (R)-2 | 50 | 3 | 25 | Ibuprofen |

| 50 | 5 | 21 | ||

| Ibuprofen | 50 | 3 | 48 | - |

| 50 | 5 | 60 |

Data adapted from Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole (B145914) system. Bioorganic & Medicinal Chemistry, 15(13), 4476-4484.

Table 2: In Vivo Anti-inflammatory Activity of Piperazine Derivatives of 1,4-Benzodioxan in Xylene-Induced Mouse Ear Edema

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

| 6a | 30 | 65.4 |

| 6b | 30 | 58.2 |

| 6c | 30 | 52.7 |

| Diclofenac | 20 | 50.9 |

Data adapted from Li, Y., et al. (2019). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Acta Chimica Slovenica, 66(2), 421-426.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method to assess the acute anti-inflammatory activity of 1,4-benzodioxane-6-carboxylic acid derivatives.

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in a rat model.

Materials:

-

Male Wistar rats (150-200 g)

-

1% (w/v) Carrageenan solution in sterile saline

-

Test compound (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl) acetic acid)

-

Reference drug (e.g., Ibuprofen, 50 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups. Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of 1,4-benzodioxane-6-carboxylic acid derivatives against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 inhibition.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound

-

Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Detection system (e.g., colorimetric or fluorometric kit, or LC-MS/MS to measure prostaglandin (B15479496) E2)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

-

Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In a microplate, add the assay buffer, enzyme, and either the test compound, reference inhibitor, or vehicle. Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Termination and Detection: After a defined incubation period, terminate the reaction and measure the product formation (e.g., PGE2) using the chosen detection method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of compounds are often mediated through complex signaling cascades. The following diagrams illustrate key inflammatory pathways potentially modulated by 1,4-benzodioxane derivatives and a typical workflow for their evaluation.

References

Application Notes and Protocols: Development of Anticancer Agents from 1,4-Benzodioxane-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel anticancer agents derived from 1,4-benzodioxane-6-carboxylic acid. The focus is on a series of 1,4-benzodioxane-hydrazone derivatives that have demonstrated significant potential as therapeutics for skin cancer, particularly melanoma. This document includes a summary of their synthesis, in vitro and in vivo anticancer activities, and detailed protocols for key experimental procedures.

Introduction

The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of 1,4-benzodioxane-6-carboxylic acid have emerged as a promising class of anticancer agents. Recent research has led to the synthesis and evaluation of a series of 1,4-benzodioxane-hydrazone derivatives (7a-l), with compound 7e identified as a lead candidate with potent activity against melanoma cell lines. The proposed mechanism of action for this series involves the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives

The synthesis of the 1,4-benzodioxane-hydrazone derivatives (7a-l) is achieved through a multi-step process. A key step in the synthesis is the Wolff-Kishner reaction to form the hydrazone moiety.

Experimental Workflow for Synthesis:

Caption: Synthetic workflow for 1,4-benzodioxane-hydrazone derivatives.

In Vitro Anticancer Activity

A series of twelve 1,4-benzodioxane-hydrazone derivatives (7a-l) were synthesized and evaluated for their anticancer activity. Compound 7e emerged as the most potent derivative, exhibiting significant growth inhibition against a panel of cancer cell lines, with notable efficacy against melanoma.

Growth Inhibition (GI50) Data

The following table summarizes the growth inhibitory activity of the lead compound 7e .

| Compound | Average GI50 (µM) across 56 cell lines | Melanoma Cell Line | GI50 (µM) |

| 7e | 6.92 | MDA-MB-435 | 0.20 |

| M14 | 0.46 | ||

| SK-MEL-2 | 0.57 | ||

| UACC-62 | 0.27 |

Note: GI50 values for the complete series (7a-l) are not publicly available in the referenced literature. The data presented here is for the most potent compound, 7e.

mTOR Kinase Inhibition

The primary mechanism of action for this series of compounds is believed to be the inhibition of the mTOR kinase.

| Compound | Target | IC50 (µM) |

| 7e | mTOR Kinase | 5.47 |

Proposed Signaling Pathway

The anticancer activity of the 1,4-benzodioxane-hydrazone derivatives is attributed to their inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism and is frequently hyperactivated in various cancers, including melanoma.

Caption: Proposed mTOR signaling pathway inhibition.

Experimental Protocols

mTOR Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against mTOR kinase using a fluorescence resonance energy transfer (FRET)-based assay, such as the Z'-LYTE™ assay.

Materials:

-

Recombinant human mTOR kinase

-

Z'-LYTE™ Kinase Assay Kit - Ser/Thr Peptide

-

Test compounds (dissolved in DMSO)

-

ATP

-

Kinase buffer

-

Stop reagent

-

Development reagent

-

Microplate reader capable of fluorescence measurements

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase buffer, the test compound dilution, and the mTOR kinase.

-

Initiate the kinase reaction by adding a mixture of the FRET-peptide substrate and ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the Stop Reagent.

-

Add the Development Reagent to each well. This reagent contains a protease that will cleave the unphosphorylated peptide.

-

Incubate the plate at room temperature for 60 minutes to allow for the development reaction.

-

Measure the fluorescence emission at two wavelengths (e.g., 445 nm for coumarin (B35378) and 520 nm for fluorescein) using a microplate reader.

-

Calculate the emission ratio and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.